molecular formula C16H22N2O2S B5878874 Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate

Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate

Cat. No.: B5878874
M. Wt: 306.4 g/mol
InChI Key: BMLLTDIGOHTEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylacetic acid with cyclohexyl isothiocyanate to form the intermediate 4-[(cyclohexylcarbamothioyl)amino]phenylacetic acid.

    Esterification: The intermediate is then subjected to esterification using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using bromine or chlorine.

Major Products:

    Hydrolysis: 4-[(cyclohexylcarbamothioyl)amino]phenylacetic acid and methanol.

    Reduction: 4-[(cyclohexylcarbamothioyl)amino]phenylmethanol.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexylcarbamothioyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

  • Methyl {4-[(phenylcarbamothioyl)amino]phenyl}acetate
  • Methyl {4-[(cyclohexylcarbamoyl)amino]phenyl}acetate
  • Methyl {4-[(cyclohexylcarbamothioyl)amino]benzoate

Comparison: Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate is unique due to the presence of the cyclohexylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs, such as Methyl {4-[(phenylcarbamothioyl)amino]phenyl}acetate, which lacks the cyclohexyl ring and may have different binding affinities and reactivity.

Properties

IUPAC Name

methyl 2-[4-(cyclohexylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-20-15(19)11-12-7-9-14(10-8-12)18-16(21)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLLTDIGOHTEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.